Phalloidinsulfone

説明

Contextualization of Phalloidinsulfone as an Amanita phalloides Cyclopeptide Toxin Derivative

Phalloidinsulfone is a derivative of the phallotoxin family of toxins, which are bicyclic heptapeptides isolated from the death cap mushroom, Amanita phalloides. wikipedia.orgscbt.com This mushroom is responsible for the vast majority of fatal mushroom poisonings worldwide. wikipedia.orgmja.com.au The toxins produced by A. phalloides fall into three main subclasses based on their chemical structure: amatoxins (bicyclic octapeptides), phallotoxins (bicyclic heptapeptides), and virotoxins (monocyclic heptapeptides). nih.gov Phalloidinsulfone belongs to the phallotoxin group, which includes at least seven related compounds such as phalloidin (B8060827), phalloin, and phallacidin. wikipedia.orgtaylorandfrancis.com These toxins are characterized by a seven-amino-acid peptide ring structure. wikipedia.org Phalloidinsulfone itself is a specific modification of the parent compound, phalloidin. nih.govresearchgate.net

Historical Perspective on Phallotoxin Discovery and Initial Characterization

The study of toxins from the Amanita phalloides mushroom has a rich history. The initial isolation and characterization of the phallotoxin group were pioneered by German scientists. Phalloidin, the parent compound of phalloidinsulfone, was first isolated in 1937 by Feodor Lynen and Ulrich Wieland, who were students of the Nobel laureate Heinrich Wieland at the University of Munich. wikipedia.orgwikipedia.org Their work laid the foundation for understanding the chemical nature of these potent cyclopeptides. nih.gov Subsequent research by Theodor Wieland further elucidated the structures of the various phallotoxins and their unique chemical feature: a cross-link between the tryptophan and cysteine amino acid residues, forming a tryptathionine thioether bridge. nih.govfu-berlin.de This bicyclic structure is a defining characteristic of the phallotoxin family. nih.gov

Structural Relationship and Biological Divergence from Parent Phalloidin

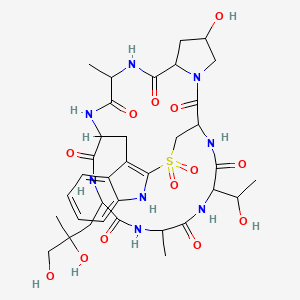

Phalloidinsulfone is a direct chemical derivative of phalloidin, differing in the oxidation state of the sulfur atom within the tryptathionine bridge. nih.govresearchgate.net Phalloidin itself is a bicyclic heptapeptide (B1575542) with the molecular formula C₃₅H₄₈N₈O₁₁S. scbt.comtocris.com The critical structural feature of all phallotoxins is the thioether bridge that creates the second ring. nih.gov In Phalloidinsulfone, this thioether is oxidized to a sulfone group (SO₂). This modification distinguishes it from phalloidin (a sulfide) and other derivatives like phalloidin-sulfoxide, where the sulfur is in an intermediate oxidation state (SO). nih.govresearchgate.netuni.lu

This structural alteration influences biological activity. While both toxic and non-toxic phallotoxins, including phalloidinsulfone, demonstrate a high binding affinity for filamentous actin (F-actin), the nature of this interaction can vary. nih.govresearchgate.net For instance, studies on the non-toxic derivative (S)-phalloidinsulfoxide A showed it had approximately one-tenth the affinity for F-actin compared to toxic peptides and could be more easily displaced from actin by phalloidin. researchgate.net Research using polarized UV fluorescent microscopy has shown that phalloidinsulfone, along with other phallotoxins, induces conformational changes in F-actin within muscle fibers. nih.govresearchgate.net These changes are largely irreversible, indicating a very stable binding interaction. nih.gov

| Compound | Molecular Formula | Key Structural Feature | General Biological Effect on Actin |

|---|---|---|---|

| Phalloidin | C₃₅H₄₈N₈O₁₁S tocris.com | Tryptathionine thioether (sulfide) bridge nih.gov | Strongly binds and stabilizes F-actin, preventing depolymerization. wikipedia.org |

| Phalloidinsulfone | C₃₅H₄₈N₈O₁₃S uni.luuni.lu | Oxidized thioether (sulfone) bridge | Binds to F-actin, causing irreversible conformational changes. nih.gov |

| Phalloidinsulfoxide | C₃₅H₄₈N₈O₁₂S uni.luuni.lu | Oxidized thioether (sulfoxide) bridge | Binds to F-actin, with affinity potentially lower than phalloidin. researchgate.net |

Overview of its Specificity as an Actin-Targeting Agent in Cellular Systems

Phalloidinsulfone, like its parent compound phalloidin, is a highly specific agent that targets the actin cytoskeleton. nih.govwikipedia.org The actin cytoskeleton is crucial for numerous cellular processes, including maintaining cell shape, motility, and division. nih.govnih.gov Phallotoxins function by binding with high affinity and specificity to filamentous actin (F-actin), the polymerized form of actin, rather than to monomeric G-actin. wikipedia.orgaatbio.com

The binding of phallotoxins stabilizes actin filaments by preventing their depolymerization. wikipedia.orgwikipedia.org Phalloidin achieves this by binding at the interface between actin subunits, effectively locking them together and drastically reducing the rate of monomer dissociation from the filament ends. wikipedia.orgnih.govsemanticscholar.org This stabilization lowers the critical concentration required for polymerization. tocris.comsemanticscholar.org Studies have shown that phalloidinsulfone also binds tightly to F-actin, inducing significant and largely irreversible conformational changes, which underscores its role as a potent actin-stabilizing agent. nih.govresearchgate.net The specificity of phallotoxins for F-actin has made their fluorescently-labeled derivatives invaluable tools in cell biology for visualizing the actin cytoskeleton in fixed cells. nih.govcytoskeleton.combio-techne.com

| Agent | Target | Primary Mechanism of Action | Cellular Consequence |

|---|---|---|---|

| Phalloidin | Filamentous Actin (F-actin) wikipedia.org | Binds to the interface of actin subunits, preventing monomer dissociation. wikipedia.orgnih.gov | Stabilization of actin filaments, inhibition of depolymerization, promotion of polymerization. wikipedia.orgsemanticscholar.org |

| Phalloidinsulfone | Filamentous Actin (F-actin) nih.gov | Binds tightly to F-actin, inducing irreversible conformational changes. nih.govresearchgate.net | Stabilization of actin filaments. nih.gov |

特性

CAS番号 |

84313-39-3 |

|---|---|

分子式 |

C35H48N8O13S |

分子量 |

820.9 g/mol |

IUPAC名 |

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12,12-dioxo-12λ6-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H48N8O13S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)57(55,56)13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48) |

InChIキー |

DYDXUWVODFMNHK-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)S(=O)(=O)CC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Phalloidinsulfone

Established and Emerging Synthetic Pathways for Phallotoxins and their Analogues

Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom. immunologicalsciences.com Its structure is characterized by a unique thioether bridge between a cysteine and a tryptophan residue, which presents a significant challenge for chemical synthesis. immunologicalsciences.comwikipedia.org

More recently, solid-phase peptide synthesis (SPPS) has emerged as a more efficient and practical approach. google.com A key strategy involves the assembly of a linear heptapeptide on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. sci-hub.segoogle.com The central challenge remains the formation of the transannular thioether bridge. sci-hub.se One successful solid-phase method utilizes an iodine-mediated cyclization to form this crucial linkage. sci-hub.se This approach has enabled the practical synthesis of phalloidin analogues, such as Glu7-phalloidin, in significantly higher yields (up to 50%) compared to older solution-phase methods, which often had yields around 1%. sci-hub.se These modern synthetic routes, which combine solid-phase and solution-phase techniques, have greatly improved the efficiency of preparing diverse phalloidin derivatives. google.comgoogle.com

Chemical Transformation Routes to Phalloidinsulfone from Phalloidin Precursors

Phalloidinsulfone is derived from phalloidin by the oxidation of its internal thioether bridge to a sulfone. The conversion of a thioether to a sulfone is a standard transformation in organic chemistry that requires a strong oxidizing agent. Generally, this can be achieved using reagents such as hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The initial oxidation of the thioether yields the corresponding sulfoxide, and further oxidation under more forcing conditions produces the sulfone. researchgate.net

Design and Synthesis of Fluorescent Phalloidinsulfone Conjugates for Research Applications

Fluorescently-labeled phalloidin and its derivatives are indispensable for visualizing F-actin in fixed and permeabilized cells. biotium.comcytoskeleton.com The design of these conjugates focuses on attaching a bright and stable fluorophore to the phallotoxin scaffold without compromising its high binding affinity for F-actin.

The covalent attachment of a fluorophore to the phalloidin molecule is achieved through chemical modification. Structure-activity studies have shown that the side chain of the seventh amino acid residue is accessible for chemical modifications without an appreciable loss of affinity for actin. sigmaaldrich.comsigmaaldrich.com This position is often exploited for conjugation.

The general strategy involves synthesizing a phalloidin analogue that incorporates a reactive handle. For example, the synthesis of Glu7-phalloidin provides a carboxylic acid side chain that can be activated or coupled to a fluorophore containing a reactive amine. sci-hub.se Another approach uses a reactive derivative, such as aminomethyldithiolane ketophalloidin, as a starting point for coupling. nih.gov The fluorophore itself is typically equipped with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which readily reacts with a primary amine on the modified phalloidin to form a stable amide or thiourea (B124793) bond, respectively. This process yields the final fluorescent phalloidin conjugate. rndsystems.com

The utility of a fluorescent phalloidin conjugate is defined by its spectroscopic properties, including its absorption and emission wavelengths, brightness, and photostability. A wide variety of conjugates are available, spanning the spectral range from the ultraviolet to the far-red. thermofisher.comthermofisher.com The choice of fluorophore allows researchers to select probes compatible with different laser lines and multiplexing experiments. fishersci.at

Below is a table summarizing the spectral characteristics of several common fluorescent phalloidin conjugates.

| Conjugate | Excitation Max (nm) | Emission Max (nm) | Source(s) |

|---|---|---|---|

| Alexa Fluor™ 350 Phalloidin | 346 | 442 | thermofisher.com |

| Alexa Fluor™ 488 Phalloidin | 496 | 518 | thermofisher.com |

| Acti-stain™ 488 Phalloidin | 500 | 550 | cytoskeleton.com |

| Phalloidin-FITC | 496 | 516 | rndsystems.com |

| Phalloidin-iFluor™ 488 | 491 | 516 | aatbio.com |

| Alexa Fluor™ 532 Phalloidin | 531 | 554 | thermofisher.com |

| Alexa Fluor™ 546 Phalloidin | 556 | 570 | thermofisher.com |

| Phalloidin-iFluor™ 555 | 556 | 574 | caymanchem.com |

| Alexa Fluor™ 568 Phalloidin | 578 | 600 | thermofisher.com |

| Atto 594 Phalloidin | 603 | 626 | sigmaaldrich.com |

| Alexa Fluor™ 594 Phalloidin | 581 | 609 | thermofisher.com |

| Atto 647N Phalloidin | 646 | 664 | sigmaaldrich.com |

| Alexa Fluor™ Plus 647 Phalloidin | 650 | 668 | thermofisher.com |

The advancement of fluorescence microscopy, particularly super-resolution techniques, has driven the development of new fluorophores with superior performance. fishersci.be Probes like the Alexa Fluor, Alexa Fluor Plus, CF®, and Atto dyes have been designed to offer significant advantages in brightness and photostability over traditional dyes like FITC and rhodamine. sigmaaldrich.comfishersci.atabcam.com

Alexa Fluor Plus conjugates, for instance, are reported to be 3 to 5 times more sensitive and brighter than their corresponding standard Alexa Fluor versions. fishersci.bethermofisher.com This increased brightness and photostability is crucial for demanding imaging applications, such as STORM and SIM super-resolution microscopy, and for obtaining high-quality images that can withstand long exposure times with minimal photobleaching. fishersci.be

Non-Fluorescent Tagging Approaches for Phalloidinsulfone (e.g., Biotinylation)

Beyond fluorescence, phalloidin can be tagged with other molecules for different research applications. Biotinylation is a common and powerful non-fluorescent tagging strategy. biotium.comfishersci.ca Biotinylated phalloidin binds specifically to F-actin, and the attached biotin (B1667282) moiety can then be detected with high affinity by avidin (B1170675) or streptavidin. nih.govontosight.ai

The synthesis of biotinylated phalloidin follows similar principles to fluorescent conjugation. A reactive phalloidin derivative is coupled to a biotin molecule that has been activated for conjugation. nih.gov Research has shown that incorporating a long spacer arm between the phalloidin and the biotin moiety is crucial for efficient detection. nih.gov This spacer allows bulky detection reagents, like streptavidin (which can be conjugated to enzymes or gold nanoparticles), to bind to the biotin without steric hindrance from the actin filament. nih.gov This enables applications in enzyme-linked assays and electron microscopy. nih.govontosight.ai

Molecular Interactions of Phalloidinsulfone with Actin and Associated Proteins

Regulation of Actin Polymerization Dynamics by Phalloidinsulfone

Phalloidinsulfone significantly alters the dynamic equilibrium of actin polymerization and depolymerization, primarily by stabilizing the filamentous form.

Phalloidinsulfone potently stabilizes F-actin, rendering the filaments resistant to depolymerization by various disruptive factors. nih.govnih.gov This stabilization effect has been demonstrated against chemical agents like potassium iodide and cytochalasins, as well as physical challenges such as elevated temperatures and sonic vibration. thermofisher.comnih.gov Differential scanning calorimetry studies have quantified this stabilizing effect, showing that saturating concentrations of phalloidin (B8060827) can increase the thermal transition temperature (Tm) of F-actin from 69.5°C to 83.5°C. nih.gov

By binding to and stabilizing actin filaments, phalloidinsulfone shifts the equilibrium of actin monomers and polymers toward the polymerized state. nih.gov This results in a significant reduction of the critical concentration required for actin polymerization. nih.gov The critical concentration can be lowered by as much as 30-fold, which means that polymerization can occur at much lower concentrations of G-actin than would be possible in the absence of the compound. thermofisher.com This promotion of polymerization is a direct consequence of the stabilization of actin nuclei and filaments as they form. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “Phalloidinsulfone” according to the specific outline provided.

Extensive searches for data pertaining to the molecular interactions of Phalloidinsulfone with actin, its impact on actin-binding proteins (ABPs), and its specific computational and biophysical characterizations did not yield any results. The available research literature focuses overwhelmingly on the parent compound, Phalloidin. There is no specific information detailing molecular dynamics simulations, quantum mechanical analyses, or comparative studies with other actin-modulating agents for the Phalloidinsulfone derivative.

Therefore, the creation of a scientifically accurate and detailed article strictly adhering to the requested sections and subsections for Phalloidinsulfone cannot be fulfilled at this time due to the absence of relevant research findings.

Cellular and Subcellular Applications of Phalloidinsulfone As a Research Tool

Visualization and Imaging of the Actin Cytoskeleton in Fixed Cell Preparations

Fluorescently labeled phalloidin (B8060827) is widely used to stain the intricate network of actin filaments within fixed cells. The process typically involves cell fixation with a crosslinking agent like methanol-free formaldehyde (B43269) to preserve the cellular architecture, followed by permeabilization with a detergent such as Triton X-100 to allow the phalloidin conjugate to enter the cell. aatbio.comcytoskeleton.com The high specificity of phalloidin binding results in minimal background noise and high-contrast images of F-actin structures. aatbio.comaatbio.com

The use of phalloidin conjugates is integral to various fluorescence microscopy techniques, from conventional epifluorescence to advanced super-resolution methods. In confocal microscopy, phalloidin staining allows for the detailed, three-dimensional visualization of actin structures like stress fibers and cortical actin. biocompare.com

Super-resolution microscopy techniques, which bypass the diffraction limit of light, have particularly benefited from phalloidin probes. Methods such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) utilize the precise labeling of F-actin by fluorescent phalloidin to achieve nanoscale resolution images of the actin cytoskeleton, revealing finer details of its organization that are not visible with conventional microscopy.

| Microscopy Technique | Primary Application with Phalloidin | Key Advantage |

|---|---|---|

| Confocal Microscopy | 3D visualization of actin stress fibers, lamellipodia, and filopodia. | Optical sectioning for clear, high-contrast images of specific focal planes. |

| STED Microscopy | Nanoscale imaging of individual actin filaments and their organization in dense networks. | Achieves super-resolution, revealing fine cytoskeletal details. |

| SIM (Structured Illumination Microscopy) | High-resolution imaging of dynamic actin structures in fixed cells. | Doubles the spatial resolution of conventional microscopy with relatively low light exposure. |

Phalloidin staining is frequently combined with antibody-based labeling (immunofluorescence) to investigate the spatial relationship between the actin cytoskeleton and other cellular components. By using phalloidin conjugated to one color of fluorophore and antibodies against a protein of interest labeled with a different color, researchers can simultaneously visualize both targets within the same cell.

These co-localization studies are critical for understanding how F-actin interacts with other proteins to regulate cellular functions. For example, studies have used this technique to show the co-localization of actin with proteins like nephrin (B609532) and podocin at podocyte foot processes, demonstrating a functional interaction that is crucial for the kidney's filtration barrier. tocris.com Similarly, the association of the signaling protein Dishevelled with actin fibers has been revealed through co-localization, providing insight into its role in regulating cell morphogenesis.

Quantitative Analysis of Filamentous Actin Content in Biological Samples

Beyond qualitative imaging, fluorescent phalloidin conjugates are essential tools for measuring the amount of F-actin in cells. aatbio.comthermofisher.com This quantitative data is crucial for studying how various stimuli or disease states affect actin polymerization and cytoskeletal organization.

Flow cytometry offers a powerful method for the high-throughput quantification of F-actin content in a population of cells. In this technique, suspended cells are fixed, permeabilized, and stained with a fluorescent phalloidin conjugate. The cells are then passed single-file through a laser, and the fluorescence intensity of each cell is measured. This intensity is proportional to the amount of F-actin, allowing for the rapid comparison of F-actin content between different cell populations or treatment groups.

Image-based quantification provides an alternative approach. Using images from fluorescence microscopy, software can measure the total fluorescence intensity of phalloidin staining within individual cells or specific subcellular regions. thermofisher.com This method allows for the detailed analysis of F-actin distribution and quantity in the context of cellular morphology.

| Quantification Method | Principle | Primary Output | Throughput |

|---|---|---|---|

| Flow Cytometry | Measures total fluorescence of phalloidin-stained cells in suspension. | Mean fluorescence intensity across a cell population. | High (thousands of cells per second). |

| Image-Based Quantification | Measures fluorescence intensity from digital images of stained cells. thermofisher.com | Fluorescence intensity per cell, per area, or within a defined region. | Lower; depends on image acquisition and analysis time. |

Phalloidin is also utilized in biochemical assays designed to measure the ratio of filamentous (F-actin) to globular (G-actin) actin within a cell population. These assays typically involve lysing cells under conditions that preserve the actin cytoskeleton. The F-actin is then separated from the G-actin pool by centrifugation. The amount of actin in each fraction can be quantified, often using techniques like Western blotting. Phalloidin can be used in this context to stabilize the F-actin filaments during the procedure, preventing depolymerization and ensuring an accurate measurement of the F-actin to G-actin ratio.

Utilization in In Vitro Actin Dynamics Studies

Phalloidinsulfone, a derivative of the fungal toxin phalloidin, is an invaluable tool for studying the dynamics of the actin cytoskeleton in vitro. Its primary utility stems from its ability to bind specifically and with high affinity to filamentous actin (F-actin), effectively stabilizing the filaments by preventing their depolymerization. cytoskeleton.com This property allows researchers to create stable populations of actin filaments, which can then be used as a substrate to investigate the complex interplay of various actin-binding proteins and motor proteins that regulate cytoskeletal architecture and function. cytoskeleton.comnih.gov The stabilization of F-actin is crucial for a wide range of biochemical and biophysical assays, enabling detailed examination of actin-dependent processes under controlled laboratory conditions. nih.govresearchgate.net

Preparation of Stabilized Actin Filaments for Biochemical and Mechanistic Assays

The preparation of stabilized actin filaments is a foundational step for many in vitro studies of the cytoskeleton. Phalloidinsulfone serves as a key reagent in this process, ensuring the integrity of F-actin for the duration of an experiment.

The process involves inducing the polymerization of globular actin (G-actin) into F-actin in a suitable buffer, followed by the addition of phalloidinsulfone. cytoskeleton.com The toxin binds along the filament, primarily interacting with residues from two adjacent actin monomers, which reinforces the filament structure and significantly reduces the rate of subunit dissociation from the filament ends. nih.gov This stabilization is remarkably robust; filaments treated with phalloidin have been shown to be stable for over a week at room temperature, making them ideal for lengthy or complex experiments. cytoskeleton.com

These stabilized filaments are essential for a variety of assays designed to elucidate the mechanisms of actin-binding proteins. For instance, co-sedimentation assays, fluorescence microscopy, and single-filament imaging techniques rely on a consistent supply of intact filaments to accurately measure binding affinities and observe dynamic interactions. nih.govresearchgate.net By preventing depolymerization, phalloidinsulfone allows researchers to isolate the specific effects of the protein of interest on the actin filament, such as severing, capping, or cross-linking activities. researchgate.net

Table 1: Key Biochemical Assays Utilizing Phalloidinsulfone-Stabilized Actin

| Assay Type | Purpose | Role of Phalloidinsulfone |

| Co-sedimentation Assay | To determine the binding affinity of a protein to F-actin. | Ensures that F-actin remains polymerized and can be pelleted by centrifugation. |

| Fluorescence Microscopy | To visualize the localization and effect of actin-binding proteins on filaments. | Maintains filament structure for clear imaging and analysis. |

| Single-Filament TIRF Microscopy | To observe the dynamics of single protein molecules on individual actin filaments in real-time. nih.gov | Provides stable, immobile tracks for observing protein interactions. nih.gov |

| Actin Polymerization/Depolymerization Assays | To study factors that regulate the rate of filament growth or shrinkage. | Used as a control to block depolymerization, isolating polymerization effects. |

Reconstitution of Cytoskeletal Systems with Phalloidinsulfone-Stabilized Actin

To understand how cellular-scale structures and behaviors emerge from molecular interactions, researchers often turn to in vitro reconstitution. nih.gov This "bottom-up" approach involves building simplified versions of cellular systems from purified components. Phalloidinsulfone-stabilized actin filaments are a cornerstone of these efforts, providing a stable scaffold upon which more complex cytoskeletal systems can be assembled. nih.gov

In these reconstituted systems, researchers can combine stabilized F-actin with other key proteins to study processes like network formation, force generation, and structural remodeling in a highly controlled environment, free from the confounding variables of a living cell. nih.govnih.gov For example, actin filaments can be encapsulated within cell-sized lipid vesicles (Giant Unilamellar Vesicles, or GUVs) to mimic the confined environment of the cell cytoplasm. nih.govresearchgate.net This allows for the quantitative study of the mechanical and dynamic properties of the cytoskeletal network. nih.gov

By incorporating various actin-binding proteins, such as cross-linkers (e.g., α-actinin) and nucleators (e.g., Arp2/3 complex), scientists can observe how different network architectures are formed and maintained. researchgate.netresearchgate.net The use of phalloidinsulfone-stabilized actin ensures that changes in the network are due to the activity of the added proteins rather than the intrinsic instability of the actin filaments themselves. nih.gov These reconstituted systems have provided critical insights into how the physical and biochemical properties of the cytoskeleton are regulated. nih.gov

Investigation of Myosin Motor Protein Activity on Phalloidinsulfone-Treated Actin Filaments

Myosins are a large family of molecular motor proteins that convert the chemical energy from ATP hydrolysis into mechanical force, driving processes like muscle contraction and intracellular transport by moving along actin filaments. oregonstate.edunih.govmdpi.com Phalloidinsulfone-stabilized actin filaments are widely used as substrates in in vitro motility assays to study the function of these motors. cytoskeleton.comnih.gov

In a typical motility assay, stabilized actin filaments (often fluorescently labeled) are observed moving over a glass surface coated with myosin motors. cytoskeleton.comnih.gov This setup allows for the precise measurement of motor properties such as velocity, processivity, and force generation. youtube.com The stability conferred by phalloidinsulfone is critical for these experiments, ensuring that the actin "tracks" remain intact for the myosin motors. cytoskeleton.com

However, research has shown that phalloidin itself can influence the actin-myosin interaction in an isoform-specific manner. nih.gov While it serves as a reliable stabilizer, its presence can sometimes alter the kinetics of the myosin motor cycle. For example, one study found that phalloidin binding perturbed the productive interaction of human non-muscle myosin-2A and -2C1 with actin, leading to reduced ATP turnover and slower filament gliding velocity. nih.gov In contrast, the activity of other myosins, like non-muscle myosin-2B, was unaffected. nih.gov This highlights the importance of careful controls and consideration of the potential allosteric effects of the stabilizing agent when interpreting results from these assays.

Table 2: Effect of Phalloidin on Different Myosin Isoforms

| Myosin Isoform | Effect of Phalloidin on Interaction with F-Actin | Observed Outcome in Motility/Kinetic Assays | Reference |

| Human Non-muscle Myosin-2A | Perturbed interaction | Faster complex dissociation, reduced ATP turnover, slower filament velocity | nih.gov |

| Human Non-muscle Myosin-2C1 | Perturbed interaction | Faster complex dissociation, reduced ATP turnover, slower filament velocity | nih.gov |

| Human Non-muscle Myosin-2B | No significant effect | Interaction and motor activity largely unaffected | nih.gov |

| Dictyostelium Myosin-2 | No significant effect | Interaction and motor activity largely unaffected | nih.gov |

| Dictyostelium Myosin-5b | No significant effect | Interaction and motor activity largely unaffected | nih.gov |

These findings underscore that while phalloidinsulfone is an essential tool for studying myosin mechanics, its potential to modulate the system under investigation must be acknowledged and accounted for in experimental design and data analysis. nih.gov

Mechanistic Insights into Phalloidinsulfone Induced Cellular Perturbations

Impact of F-actin Stabilization on Cellular Morphology and Adhesion

The stabilization of F-actin by phalloidin-like compounds induces significant changes in a cell's physical properties and its interaction with the extracellular environment. The dynamic nature of the actin cytoskeleton is fundamental to maintaining cell shape, and its rigidification leads to a loss of structural plasticity. frontiersin.org Cells treated with F-actin stabilizers often exhibit increased stiffness. researchgate.net This is because the actin network, a key determinant of cell mechanics, becomes locked in a polymerized state, losing its ability to remodel in response to internal or external forces. researchgate.net

This cytoskeletal rigidity directly impacts cellular adhesion. Cell adhesion is a dynamic process mediated by cell adhesion molecules (CAMs) like cadherins and integrins, which link the extracellular matrix or adjacent cells to the intracellular actin cytoskeleton. wikipedia.orgslideshare.net The formation and maturation of adhesive structures, such as focal adhesions and adherens junctions, require the ability to remodel the associated actin filaments. nih.govnih.gov

| Cellular Component/Process | Effect of F-actin Stabilization by Phalloidinsulfone | Research Finding |

| Cellular Morphology | Increased cellular stiffness and rigidity. | The reordering and stabilization of the actin cytoskeleton correlates with an increase in cell stiffness. researchgate.net |

| Cell-Cell Adhesion | Altered dynamics of adherens junctions. | Stabilization of actin cables can prevent the normal reorganization of E-cadherin plaques required for tissue compaction. nih.gov |

| Cell-Matrix Adhesion | Disruption of focal adhesion turnover. | The disassembly of focal adhesions is a dynamic process that can be mediated by microtubule-induced actin remodeling. cytoskeleton.com |

Effects on Actin-Dependent Cellular Processes (Excluding Clinical Outcomes)

The actin cytoskeleton drives numerous essential cellular activities. By locking F-actin in a static state, phalloidinsulfone fundamentally interferes with these processes.

Cell migration is a complex, cyclical process that fundamentally depends on the dynamic polymerization and depolymerization of actin filaments. frontiersin.orgeuropeanpharmaceuticalreview.com This process involves the extension of protrusions like lamellipodia and filopodia at the leading edge, attachment to the substrate, contraction of the cell body, and detachment of the rear. biorxiv.org Each step is exquisitely controlled by the precise spatial and temporal regulation of actin dynamics.

Phalloidinsulfone's stabilization of F-actin effectively paralyzes this machinery. By preventing the disassembly of actin filaments, it inhibits the recycling of G-actin monomers necessary for new polymerization at the cell's leading edge. nih.gov This halts the extension of protrusions and freezes the cell in place. Consequently, processes that rely on cell motility, such as wound healing and cancer cell invasion, are inhibited in the presence of F-actin stabilizing agents. europeanpharmaceuticalreview.com The cell's ability to move in a directed manner in response to external cues (chemotaxis) is also severely impaired, as this guidance mechanism relies on the cell's capacity to polarize and remodel its cytoskeleton toward the chemoattractant. biorxiv.org

Eukaryotic cell division (mitosis) culminates in cytokinesis, the physical separation of the cytoplasm to form two distinct daughter cells. nih.govbritannica.com In animal cells, this process is accomplished by a contractile ring composed primarily of actin and myosin II filaments. britannica.com This ring assembles at the cell's equator during anaphase and progressively constricts, creating a cleavage furrow that deepens until the cell is pinched in two. nih.gov

The function of the contractile ring is contingent upon the dynamic nature of its actin filaments and the motor activity of myosin II. Phalloidinsulfone's stabilization of F-actin disrupts cytokinesis by preventing the contractile ring from constricting. Although the ring may form, its stabilized actin filaments cannot be reorganized or disassembled, thereby halting the process of cell cleavage. This failure of cytokinesis results in the formation of binucleated or multinucleated cells, as nuclear division (mitosis) may be completed while cytoplasmic division is blocked. nih.gov

The cytoskeleton serves as a network of tracks for the transport of vesicles, proteins, and organelles within the cell. bscb.org While long-range transport is often mediated by microtubules, the actin cytoskeleton plays a crucial role in short-range and peripheral transport, as well as in the anchoring of organelles. bscb.orgembopress.org Many motor proteins use actin filaments to move their cargo. bscb.org

The stabilization of F-actin by phalloidinsulfone can disrupt these transport processes. A static, unchangeable network of actin filaments can impede the movement of vesicles and organelles that need to navigate the cortical cytoplasm. embopress.org Processes like endocytosis and exocytosis, which involve the budding and fusion of vesicles with the plasma membrane, require localized actin remodeling. elifesciences.org For instance, the recycling of synaptic vesicles at presynaptic terminals is facilitated by a dynamic actin cytoskeleton. elifesciences.org By preventing this remodeling, phalloidinsulfone can slow or inhibit these critical trafficking pathways. elifesciences.org Furthermore, the positioning and movement of organelles like mitochondria and lysosomes, which can be tethered to or moved along actin filaments, are also perturbed by the loss of cytoskeletal dynamics. embopress.org

| Cellular Process | Role of Dynamic Actin | Impact of Phalloidinsulfone-Induced F-actin Stabilization |

| Cell Migration | Required for protrusion, adhesion turnover, and retraction. | Inhibits motility by preventing actin filament disassembly and monomer recycling. europeanpharmaceuticalreview.comnih.gov |

| Cytokinesis | Essential for the constriction of the contractile ring. | Prevents ring constriction, leading to failed cytokinesis and multinucleated cells. nih.govnih.gov |

| Intracellular Trafficking | Facilitates short-range vesicle and organelle movement. | Impedes transport and processes like endocytosis by preventing localized actin remodeling. embopress.orgelifesciences.org |

Downstream Signaling Pathway Modulation Resulting from Actin Perturbation

The actin cytoskeleton is more than a passive scaffold; it is an active participant in cellular signaling, acting as a platform for the integration of extracellular and intracellular cues. researchgate.net Perturbing its structure with agents like phalloidinsulfone has significant downstream consequences for various signal transduction networks.

A complex and bidirectional relationship exists between the actin cytoskeleton and cellular signaling pathways. researchgate.netnih.gov Signaling molecules not only regulate actin dynamics, but the physical state of the actin cytoskeleton itself influences signaling activity. frontiersin.orgresearchgate.net Key regulators of the actin cytoskeleton include the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42), which act as molecular switches to control the formation of different actin structures like stress fibers and lamellipodia. nih.govresearchgate.net

These pathways operate in feedback loops. For example, activation of RhoA can lead to the formation of actin stress fibers, while the structure and tension of these fibers can, in turn, influence RhoA activity. elifesciences.org By locking F-actin into a stable state, phalloidinsulfone disrupts these delicate feedback mechanisms. This can lead to the mislocalization or altered activity of actin-binding proteins and their associated signaling complexes. purdue.edu For instance, the mechanical state of the cytoskeleton is known to influence mechanosensitive ion channels and signaling through focal adhesion-associated kinases. frontiersin.orgbham.ac.uk By creating an artificially rigid cytoskeleton, phalloidinsulfone can trigger aberrant signals from these mechanosensing pathways, impacting a wide range of cellular decisions, from gene expression to survival. frontiersin.org This highlights how a purely structural perturbation can have widespread effects on the cell's biochemical communication systems. amolf.nl

Advanced Research Methodologies in Phalloidinsulfone Studies

High-Resolution Imaging Techniques for Actin Cytoskeleton Visualization

High-resolution imaging is crucial for observing the fine structural details of the actin network and the effects of phalloidinsulfone. Advanced microscopy techniques have surpassed the diffraction limit of light, offering unprecedented views of subcellular architecture. fsu.edu

Super-Resolution Microscopy (e.g., STORM, PALM, RESOLFT)

Super-resolution microscopy encompasses several techniques, including Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Reversible Saturable Optical Fluorescence Transitions (RESOLFT), which all overcome the diffraction limit of conventional microscopy. fsu.eduuq.edu.au These methods allow for the visualization of actin filaments and associated proteins at the nanoscale. fsu.edufrontiersin.org In the context of phalloidinsulfone, these techniques are invaluable for studying the precise localization and organization of actin filaments stabilized by the compound within cellular protrusions and the cell body. nih.govnih.gov

For instance, dye-conjugated phalloidin (B8060827) is commonly used in Single-Molecule Localization Microscopy (SMLM) to achieve super-resolution imaging of filamentous actin (F-actin). nih.govnih.gov One approach, phalloidin-based single-molecule labeling and localization microscopy (SMLLM), utilizes the natural dissociation of phalloidin to enable super-resolution imaging. nih.govnih.gov This method has been shown to provide more consistent quantification of F-actin in delicate structures like membrane fibers compared to dSTORM. nih.govnih.gov

The RESOLFT family of techniques relies on the ability to reversibly switch fluorescent probes between a bright "on" state and a dark "off" state to achieve sub-diffraction resolution. fsu.edu These super-resolution techniques have been instrumental in examining the detailed architecture of actin networks in various cell types, including neurons. frontiersin.org

| Technique | Principle | Typical Resolution | Application in Phalloidinsulfone-Actin Studies |

| STORM | Uses photoswitchable fluorophores that are stochastically activated to reconstruct a high-resolution image from the precise locations of individual molecules. frontiersin.org | ~20-40 nm uq.edu.au | Visualizing the detailed organization of phalloidinsulfone-stabilized actin filaments in cellular structures. nih.govnih.gov |

| PALM | Similar to STORM, it uses photoactivatable fluorescent proteins to localize individual molecules. fsu.edufrontiersin.org | ~20-40 nm uq.edu.au | Investigating the nanoscale architecture of actin within focal adhesions and other cellular compartments after phalloidinsulfone treatment. fsu.edu |

| RESOLFT | Employs reversible photoswitching of fluorescent probes to break the diffraction barrier, allowing for imaging with lower light intensities compared to STORM/PALM. fsu.edu | ~50-100 nm | Studying the long-term dynamics of phalloidinsulfone-stabilized actin structures in living cells with reduced phototoxicity. |

Cryo-Electron Microscopy and Tomography of Phalloidinsulfone-Actin Filaments

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful techniques for visualizing the three-dimensional structure of biological macromolecules in a near-native, hydrated state. researchgate.netwisc.edu These methods have been instrumental in revealing the atomic details of actin filaments and how they are affected by binding partners, including phalloidin and its derivatives. pdbj.orgrcsb.org

High-resolution cryo-EM structures of phalloidin-stabilized F-actin have shown that phalloidin binds to a specific site on the actin filament, preventing the structural changes that accompany ATP hydrolysis and phosphate (B84403) release. pdbj.orgrcsb.org This stabilization traps the actin filament in a specific conformation, which likely affects its interactions with various actin-binding proteins. pdbj.orgrcsb.org Cryo-EM has achieved resolutions of around 2.2 Å to 3.7 Å for F-actin structures, providing detailed insights into the molecular interactions. rcsb.orgnih.gov

Biochemical and Biophysical Assays for Actin Dynamics and Interactions

A variety of biochemical and biophysical assays are employed to quantitatively assess the effects of phalloidinsulfone on actin polymerization, bundling, and interactions with other proteins.

Sedimentation Assays for Actin Polymerization and Bundling

Sedimentation assays are a fundamental technique to study actin polymerization and bundling. cytoskeleton.com In these assays, F-actin, being larger and denser than globular actin (G-actin), can be separated by centrifugation. cytoskeleton.comcytoskeleton.com The amount of actin in the pellet versus the supernatant provides a measure of polymerization. cytoskeleton.com

The effect of phalloidinsulfone on actin assembly can be quantified using this method. Phalloidin enhances actin assembly by significantly reducing the monomer dissociation rate at both ends of the filament, thereby lowering the critical concentration for polymerization. nih.gov

Actin bundling proteins cause F-actin to sediment at lower centrifugal forces than unbundled filaments. cytoskeleton.com Low-speed co-sedimentation assays can therefore be used to investigate whether a test protein induces F-actin bundling. biorxiv.org While phalloidinsulfone itself primarily stabilizes individual filaments, sedimentation assays can be used in conjunction with other proteins to see how this stabilization affects bundling activity. cytoskeleton.comnih.gov

| Assay Type | Principle | Information Gained | Relevance to Phalloidinsulfone |

| High-Speed Sedimentation | Separates F-actin (pellet) from G-actin (supernatant) by high-speed centrifugation. cytoskeleton.com | Quantifies the extent of actin polymerization. cytoskeleton.com | Demonstrates the enhancement of actin polymerization by phalloidinsulfone due to filament stabilization. nih.gov |

| Low-Speed Sedimentation | Separates bundled F-actin (pellet) from individual filaments and G-actin at lower centrifugal forces. cytoskeleton.combiorxiv.org | Detects and quantifies actin bundling activity of proteins. nih.gov | Can be used to study how phalloidinsulfone's stabilization of filaments influences the bundling activity of other actin-binding proteins. |

Fluorescence Anisotropy and Lifetime Measurements

Fluorescence anisotropy and lifetime measurements are powerful techniques for studying molecular interactions and dynamics in solution.

Fluorescence Anisotropy , also known as fluorescence polarization, measures the rotational mobility of a fluorophore. nih.gov When a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light depends on how much the molecule rotates during the fluorescence lifetime. nih.govidex-hs.com Larger molecules, or molecules in a complex, tumble more slowly, resulting in higher anisotropy. nih.gov This principle can be applied to study the binding of fluorescently labeled phalloidinsulfone to actin filaments. The binding event would lead to a significant increase in anisotropy, allowing for the determination of binding affinity.

Fluorescence Lifetime is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. uniklinikum-jena.dehamamatsu.com This lifetime is sensitive to the local environment of the fluorophore. uniklinikum-jena.de Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to map the spatial distribution of different molecular species or conformations. hamamatsu.comcore.ac.uk In the context of phalloidinsulfone, changes in the fluorescence lifetime of a labeled phalloidin derivative upon binding to actin can provide information about the binding event and the local environment of the binding site. core.ac.uk For example, FRET (Förster Resonance Energy Transfer) measurements, which rely on changes in fluorescence lifetime, can be used to measure distances between a labeled phalloidinsulfone and specific sites on the actin filament or other actin-binding proteins. horiba.com

Microfluidics for Controlled Studies of Actin Filament Assembly

Microfluidics offers a powerful platform for studying actin filament assembly and dynamics in a highly controlled environment. actindynamics.net These devices allow for the precise manipulation of small volumes of fluids, enabling researchers to rapidly change the biochemical conditions surrounding actin filaments. actindynamics.net

In a typical microfluidics experiment to study actin dynamics, actin filaments are grown from surface-anchored seeds and aligned by the flow. actindynamics.net Different solutions containing actin monomers, phalloidinsulfone, and other regulatory proteins can be sequentially introduced, and the effect on filament elongation, shortening, and stability can be observed in real-time using fluorescence microscopy. actindynamics.net This methodology provides a high-throughput way to study the kinetics of actin assembly and the influence of phalloidinsulfone under various conditions, mimicking the dynamic nature of the cellular environment more closely than bulk assays. actindynamics.net It also allows for the investigation of the interplay between mechanical forces (like fluid flow) and the biochemical effects of phalloidinsulfone on actin filaments. actindynamics.net

Computational and 'Omics' Approaches in Actin Research

Modern research into the effects of compounds like phalloidinsulfone on actin dynamics heavily relies on sophisticated computational and high-throughput 'omics' technologies. These methods provide unprecedented insights into molecular interactions and the broader cellular consequences.

Proteomic Identification of Phalloidinsulfone-Interacting Proteins

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the binding partners of specific molecules within a cell. wikipedia.orgproteomics.com To identify proteins that interact with phalloidinsulfone, researchers can employ methods analogous to those used for its parent compound, phalloidin. A common technique is affinity purification coupled with mass spectrometry (AP-MS). mdpi.com In this approach, a derivative of phalloidinsulfone could be immobilized on a solid support, such as beads, and used as "bait" to capture interacting proteins from cell lysates.

Once potential binding partners are isolated, they are identified using mass spectrometry, a technique that measures the mass-to-charge ratio of ionized molecules, allowing for precise protein identification. proteomics.comgu.se This methodology can reveal not only direct interactors but also larger protein complexes that are stabilized or modulated by the presence of phalloidinsulfone. Such studies are essential for mapping the full spectrum of cellular machinery affected by this compound. For instance, similar proteomic screens have been successfully used to identify binding partners for other proteins and peptides, revealing novel cellular functions and pathways. mdpi.comnih.govmdpi.com

Table 1: Methodologies for Identifying Protein Interactors

| Methodology | Description | Outcome |

|---|---|---|

| Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" molecule (e.g., a phalloidinsulfone derivative) is used to isolate interacting "prey" proteins from a cell lysate. | Identification of direct and indirect binding partners. |

| Yeast Two-Hybrid System | A genetic method for detecting protein-protein interactions in yeast. | Can screen large libraries of proteins for potential interactors. |

| Protein Arrays | Proteins are spotted onto a solid surface and probed with a labeled molecule to identify interactions. Current time information in Bangalore, IN. | High-throughput screening of thousands of proteins simultaneously. Current time information in Bangalore, IN. |

Bioinformatic Analysis of Actin-Associated Protein Networks

Following the identification of potential phalloidinsulfone-interacting proteins, bioinformatics tools are employed to analyze the complex networks these proteins form around actin. plos.orgnih.gov Databases such as STRING and BioGRID contain vast amounts of experimentally verified protein-protein interaction data. frontiersin.org By inputting the list of identified interactors, researchers can visualize and analyze the resulting network.

This network analysis can reveal functional clusters and pathways that are significantly impacted by phalloidinsulfone. For example, analysis might show an enrichment of proteins involved in actin polymerization, cell motility, or signal transduction. frontiersin.org Furthermore, bioinformatic approaches can predict the structural basis of these interactions. Computational docking models, for instance, can simulate how phalloidinsulfone binds to F-actin and how this might alter the binding sites for other actin-binding proteins. Studies on various actin isoforms have shown that while they have similar structures, their interactomes can differ significantly in functionality, a distinction that can be explored through bioinformatics. plos.org

Recent bioinformatic analyses have also focused on the role of intrinsically disordered regions (IDRs) in actin-binding proteins, which can be crucial for mediating interactions and the formation of larger cellular structures. nih.gov

Table 2: Key Bioinformatic Tools in Actin Research

| Tool/Database | Function | Application in Phalloidinsulfone Research |

|---|---|---|

| STRING | Database of known and predicted protein-protein interactions. | Mapping the interaction network of proteins affected by phalloidinsulfone. |

| BioGRID | Database of curated protein and genetic interactions. | Identifying experimentally validated interactors of actin and its associated proteins. |

| UCSF Chimera | A visualization system for exploratory research and analysis of molecular structures. | Modeling the binding of phalloidinsulfone to actin filaments. |

| Enrichr | A gene set enrichment analysis tool. | Identifying over-represented biological pathways within a set of interacting proteins. |

Qualitative and Quantitative Synthesis Methodologies in Actin and Phalloidinsulfone Research Reviews

To build a comprehensive understanding from a body of research, scientists rely on systematic review methodologies that synthesize findings from multiple studies. These can be broadly categorized as quantitative (meta-analysis) and qualitative (meta-synthesis).

Qualitative synthesis , on the other hand, aims to integrate and interpret the findings of qualitative studies. Methods like critical interpretive synthesis allow for the integration of evidence from a wide range of study types, both quantitative and qualitative. This can be particularly useful for developing a deeper understanding of the mechanisms of action. For example, a qualitative synthesis could integrate findings from microscopy studies describing morphological changes in cells treated with phalloidinsulfone with biochemical data on its interaction with actin. This integrated approach can lead to the development of new hypotheses and a more holistic model of the compound's function.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Phalloidinsulfone |

| Phalloidin |

| Actin |

| Eosin |

| Biotin (B1667282) |

| Streptavidin |

| Avidin (B1170675) |

| Paraformaldehyde |

| Triton-X |

| Glycine |

| DAPI |

| Cytochalasin D |

| Latrunculin A |

| Myosin |

| Filamin A |

| Cofilin |

| Coronin |

| Jasplakinolide (JASP) |

| ATP |

| ADP |

| N-ethylmaleimide |

| Tryptophan |

| Methionine |

| Glutamic acid |

| Eosin |

| Diaminobenzidine (DAB) |

| Carfilzomib |

| Propidium iodide |

| Phallacidin |

| Amatoxins |

| Dethio-Phalloidin |

| Seco-Phalloidin |

| Phalloidin-sulfoxide-A |

Future Directions and Emerging Research Avenues for Phalloidinsulfone

Development of Next-Generation Phalloidin (B8060827) Probes with Live-Cell Compatibility

A significant limitation of traditional phalloidin conjugates, such as those labeled with fluorescein (B123965) isothiocyanate (FITC) or rhodamine, is their inability to penetrate the membranes of living cells, restricting their use to fixed and permeabilized samples. abcam.comthermofisher.com This has driven a quest for next-generation probes with live-cell compatibility, a critical step for studying dynamic actin processes in real-time.

Future research is focused on several key areas:

Cell-Permeable Dyes: A major breakthrough has been the development of cell-permeable fluorescent probes. The silicon-rhodamine (SiR) and SPY™ lines of probes, for example, are fluorogenic compounds that can cross the cell membrane and stain F-actin in living cells with minimal toxicity. cytoskeleton.comchemsrc.com These probes have enabled super-resolution microscopy of the cytoskeleton in live cells with unprecedented detail. cytoskeleton.com The development of next-generation probes like the SPY™ series aims to improve upon SiR technology by offering brighter, more stable, and less toxic options, expanding the palette for multi-color live-cell imaging. cytoskeleton.comthermofisher.com

Enhanced Stability and Brightness: Research continues to yield probes with superior photostability and brightness. Companies like Biotium have engineered "ActinBrite™" conjugates, which maintain a strong binding affinity to F-actin, allowing stained samples to retain fluorescence for extended periods, a significant advantage for long-term experiments. researchgate.net Similarly, CF® Dyes are designed to be highly water-soluble, bright, and photostable, making them suitable for advanced imaging techniques like 3-D STORM and 3-D SIM. researchgate.net

Minimizing Perturbation: A crucial challenge is to visualize actin dynamics without altering them. While probes like SiR-actin (a derivative of jasplakinolide) are effective, they can impact actin dynamics at higher concentrations. google.com Future developments will likely focus on creating probes with even lower cellular perturbation, ensuring that the observed dynamics are as close to the native state as possible.

Investigation of Phalloidin's Role in Mechanobiology and Cellular Force Generation

Mechanobiology is a burgeoning field that investigates how physical forces and mechanical cues influence cell behavior, development, and disease. nih.govnih.gov The actin cytoskeleton is a central player in generating and sensing these forces. nih.govnih.gov Phalloidin and its derivatives are invaluable tools in this field, allowing for the precise visualization of the actin structures responsible for force generation.

Emerging research avenues include:

Correlating Structure with Force: Advanced imaging of phalloidin-stained actin filaments is being combined with techniques like traction force microscopy (TFM). TFM measures the forces cells exert on their substrate by tracking the displacement of embedded fluorescent beads. epfl.ch By correlating high-resolution images of the actin cytoskeleton with TFM data, researchers can understand how specific actin architectures (e.g., stress fibers) contribute to force generation. biotium.comresearchgate.net

Mechanotransduction at Cell Adhesions: Forces are transmitted through focal adhesions, where the actin cytoskeleton connects to the extracellular matrix (ECM). invivochem.com Phalloidin staining is used to visualize the actin filaments terminating at these adhesions, helping to unravel how external forces are transduced into biochemical signals within the cell. nih.gov Future studies will use super-resolution microscopy of phalloidin-stained structures to visualize these connections at the nanoscale.

Exploration of Phalloidin as a Tool for Studying Actin-Related Pathological Mechanisms (Excluding Clinical Aspects)

The actin cytoskeleton is implicated in a wide range of diseases, including cancer and infections. Phalloidin-based staining is a cornerstone of research into the pathological mechanisms involving actin, providing a way to visualize and quantify changes in the cytoskeleton.

Future research directions in this non-clinical space include:

Pathogen-Host Interactions: Many bacterial and viral pathogens hijack the host cell's actin cytoskeleton to facilitate invasion, replication, and cell-to-cell spread. nih.gov For example, the bacterium Listeria monocytogenes creates an "actin comet tail" to propel itself through the cytoplasm. nih.gov Phalloidin staining is essential for visualizing these processes and understanding the molecular machinery involved. Future studies will use live-cell compatible phalloidin derivatives to watch these dynamic events unfold in real time.

Cellular Transformation and Cancer: Cellular transformation is often associated with profound changes in the actin cytoskeleton. researchgate.net Studies have used fluorescein-phalloidin in flow cytometry to show that transformed cell lines can have significantly lower F-actin levels compared to their untransformed counterparts. researchgate.net Future research will leverage advanced, quantitative imaging of phalloidin-stained cells to develop a more detailed understanding of how cytoskeletal disorganization contributes to cancer cell migration and invasion.

Modeling Disease with Organoids: Organoids, which are 3D structures derived from stem cells that model tissues and organs, are increasingly used to study disease. Current time information in Bangalore, IN. Phalloidin staining is used to assess the cytoskeletal architecture within these complex models, providing insights into how diseases disrupt normal tissue organization.

Integration of Phalloidinsulfone Studies with Systems Biology Approaches for Comprehensive Cellular Understanding

Systems biology aims to understand biological systems holistically by integrating multiple layers of data, from the genome to the phenome. abcam.cominterchim.fr While specific systems biology studies incorporating Phalloidinsulfone are not documented, the integration of imaging data from phalloidin-stained cells into broader systems-level analyses is a key future direction.

Key aspects of this integration include:

Connecting "Omics" with Cellular Phenotype: High-throughput genetic and proteomic ("omics") data can identify genes and proteins involved in a process, but imaging is needed to see the physical result in the cell. nih.gov A major goal is to link large-scale omics datasets with quantitative data from phalloidin-stained images (e.g., F-actin content, fiber orientation). epfl.ch This allows researchers to understand how, for example, the altered expression of a specific gene (from transcriptomics) affects the organization of the actin cytoskeleton and subsequent cell behavior.

Computational Modeling: The quantitative data derived from phalloidin images can be used to build and refine computational models of the cytoskeleton. These models can simulate how changes in actin dynamics or organization affect cellular processes like migration or division, providing a deeper, predictive understanding of the system. nih.gov

Multi-Modal Data Integration Platforms: The development of sophisticated computational platforms is crucial for integrating diverse data types. Future platforms will seamlessly combine genomic, proteomic, and imaging data, allowing researchers to query, visualize, and analyze the complex interplay between different molecular layers that govern cytoskeletal function.

Application of Phalloidinsulfone in Novel Biomaterials and Nanotechnology Research

The interface between cells and materials is a critical area of research in biomaterials and nanotechnology. Phalloidin and its derivatives are used to assess how cells respond to and organize on different engineered surfaces and scaffolds.

Emerging applications in this domain include:

Engineering Functional Tissues: In tissue engineering, the goal is often to guide cells to form aligned, functional tissues, such as muscle. Researchers use micro-patterned surfaces to control cell alignment, and phalloidin staining provides clear visual confirmation of the resulting cytoskeletal organization. This is critical for applications ranging from drug screening to building bio-hybrid robots.

Nanotechnology and Drug Delivery: Nanotechnology offers new possibilities for creating materials with unique properties and for delivering drugs. Current time information in Bangalore, IN. Phalloidin staining can be used to study the cellular uptake of nanoparticles and to assess any impact on the actin cytoskeleton. Furthermore, the principles of molecular interaction learned from how phalloidin binds to actin can inform the design of novel nanomedicines that target the cytoskeleton.

Q & A

Q. How should researchers design experiments to evaluate Phalloidinsulfone’s actin-binding properties in cellular models?

- Methodological Answer : Begin by defining the experimental objective (e.g., quantifying actin filament stabilization). Select appropriate assays such as fluorescence microscopy (using labeled phalloidin derivatives) or biochemical binding assays. Include controls like untreated cells and vehicle-only groups to isolate Phalloidinsulfone-specific effects. Optimize sample preparation by testing solubility in buffers (e.g., PBS or DMSO) and stability under experimental conditions (e.g., temperature, pH). Document protocols in detail to ensure reproducibility, including reagent concentrations, incubation times, and instrumentation settings. For novel findings, validate results using orthogonal methods (e.g., electron microscopy for ultrastructural analysis) .

Q. What analytical methods are required to verify the purity and identity of synthesized Phalloidinsulfone?

- Methodological Answer : For new batches, employ a combination of high-performance liquid chromatography (HPLC) to assess purity (>95% recommended), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) to verify molecular weight. Cross-reference spectral data with published literature for known derivatives. For known compounds, cite prior characterization studies but include at least one confirmatory method (e.g., HPLC retention time matching). Purity thresholds should align with journal requirements for biological assays .

Q. What are standard protocols for handling and storing Phalloidinsulfone to maintain stability?

- Methodological Answer : Store lyophilized Phalloidinsulfone at -80°C in airtight, light-protected containers. For reconstitution, use anhydrous DMSO or ethanol to minimize hydrolysis, and prepare working aliquots to avoid repeated freeze-thaw cycles. Validate storage conditions by periodically testing activity via binding assays. Include stability data (e.g., half-life in solution) in supplementary materials to guide replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Phalloidinsulfone binding affinities across studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., buffer composition, temperature, cell type). Replicate conflicting experiments under standardized conditions, controlling for factors like ionic strength (e.g., KCl concentration) and pH. Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Validate findings with orthogonal assays, such as isothermal titration calorimetry (ITC) for thermodynamic profiling. Address discrepancies in the discussion by proposing mechanistic hypotheses (e.g., post-translational actin modifications affecting binding) .

Q. What strategies optimize Phalloidinsulfone protocols for live-cell imaging without cytotoxicity?

- Methodological Answer : Perform dose-response studies to determine the minimum effective concentration that avoids cytoskeletal disruption (e.g., 50–100 nM). Use time-lapse microscopy to monitor acute effects (e.g., membrane blebbing). Incorporate viability assays (e.g., propidium iodide staining) alongside imaging. Apply design of experiments (DOE) principles to simultaneously vary incubation time, temperature, and serum concentration. Compare results with inert analogs (e.g., non-fluorescent phalloidin derivatives) to isolate toxicity mechanisms .

Q. How can Phalloidinsulfone data be integrated with existing actin-targeting drug studies to identify synergistic targets?

- Methodological Answer : Use computational tools (e.g., molecular docking) to predict interactions between Phalloidinsulfone and actin-binding proteins (e.g., cofilin). Conduct combinatorial screens with inhibitors of actin dynamics (e.g., latrunculin A). Perform transcriptomic or proteomic profiling to identify pathways upregulated post-treatment. Validate synergies in 3D cell cultures or organoids to model physiological complexity. Cross-reference results with databases like PubChem or UniProt to map interaction networks .

Data Presentation and Validation Guidelines

-

Table 1 : Key Parameters for Phalloidinsulfone Characterization

-

Table 2 : Common Pitfalls in Phalloidinsulfone Studies and Mitigation Strategies

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。